2-(Butylamino)naphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
59094-50-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-3-8-15-12-9-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,9,15H,2-3,8H2,1H3 |
InChI Key |
MKWZCIOGPKWHOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Other CAS No. |
59094-50-7 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylamino Naphthalene 1,4 Dione and Its Analogues
General Synthetic Strategies for Aminonaphthoquinones
The introduction of an amino group to the naphthoquinone nucleus can significantly alter its electronic properties and, consequently, its biological activity. rsc.org General synthetic routes to aminonaphthoquinones primarily involve the reaction of amines with 1,4-naphthoquinone (B94277) derivatives. Two predominant methods are the oxidative addition coupling of amines to naphthoquinones and the nucleophilic substitution of a leaving group on the naphthoquinone ring. rsc.org The former often requires the presence of a catalyst, such as CeCl₃·7H₂O, FeCl₃, or Cu(OAc)₂, to facilitate the reaction. rsc.org
Direct Amination Approaches for Naphthalene-1,4-dione Derivatives
Direct amination of 1,4-naphthoquinone represents a straightforward approach to synthesizing 2-amino-1,4-naphthoquinone derivatives. This method typically involves the reaction of 1,4-naphthoquinone with a primary or secondary amine. A transition-metal-free approach utilizing t-BuOK as a mediator has been developed for the oxidative coupling amination of 1,4-naphthoquinone with various aliphatic and aromatic amines. rsc.orgrsc.org This reaction proceeds at room temperature and provides good yields of the corresponding 2-amino-1,4-naphthoquinones. rsc.orgrsc.org
Another strategy involves a one-pot Michael nucleophilic 1,4-addition of amino acids to 1,4-naphthoquinone. nih.gov This method has been successfully employed to synthesize a series of aminonaphthoquinones with cytotoxic activity. nih.gov The reaction conditions, including the choice of solvent and base, can be optimized to improve yields. researchgate.net For instance, microwave-assisted synthesis has been shown to be an effective method for the synthesis of naphthoquinone-amino acid derivatives. researchgate.net
Mannich Reaction in the Synthesis of Substituted Naphthoquinone Derivatives
The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond and is widely used in the synthesis of biologically active molecules. nih.govnih.gov In the context of naphthoquinone chemistry, the Mannich reaction typically involves 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and a primary or secondary amine to produce aminomethylnaphthoquinone Mannich bases. nih.govresearchgate.net This reaction can be performed under uncatalyzed, acid-catalyzed, or metal-catalyzed conditions. nih.gov
A series of substituted derivatives of 2-hydroxy-1,4-naphthoquinones have been prepared via a Mannich reaction from lawsone, various aldehydes, and amines, including n-butylamine. nih.gov These reactions are often carried out in ethanol (B145695) at moderate temperatures. nih.govscielo.br The mechanism of the Mannich reaction can involve the formation of an iminium ion from the aldehyde and amine, which then reacts with the nucleophilic lawsone. nih.gov
Nucleophilic Substitution Reactions in 2,3-Disubstituted Naphthoquinones
The use of 2,3-dihalo-1,4-naphthoquinones as starting materials provides a versatile route for the synthesis of 2,3-disubstituted naphthoquinones through nucleophilic substitution reactions. unt.eduresearchgate.net The halogen atoms in these substrates are readily displaced by various nucleophiles, including amines. The reaction of 2,3-dichloro-1,4-naphthoquinone with amines typically results in the substitution of one or both chlorine atoms, depending on the reaction conditions and the stoichiometry of the reactants. sciforum.netresearchgate.net
The reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines in methanol (B129727) at elevated temperatures has been shown to yield monosubstituted products, where only one chlorine atom is replaced by the amine. sciforum.net This is attributed to the electronic enrichment of the quinone ring after the first substitution, which deactivates the second chlorine atom towards further nucleophilic attack. sciforum.net
Synthesis of N-Butylamino-substituted Naphthoquinone Systems
Preparative Routes for 2-(Butylamino)naphthalene-1,4-dione
The synthesis of this compound can be achieved through the direct reaction of 1,4-naphthoquinone with n-butylamine. A notable method is the t-BuOK-mediated oxidative coupling amination, which has been shown to be effective for a range of aliphatic amines, including n-butylamine, providing the desired product in good yield under mild, transition-metal-free conditions. rsc.orgresearchgate.net
Another synthetic approach involves the Mannich reaction. For instance, a series of novel Mannich bases have been synthesized from the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with various primary amines, including n-butylamine, and substituted benzaldehydes in ethanol at room temperature. scielo.br This one-pot reaction provides a straightforward route to 3-(alkylamino)methyl-2-hydroxy-1,4-naphthoquinone derivatives. scielo.br
The following table summarizes a selection of synthetic methods for N-butylamino-substituted naphthoquinones:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1,4-Naphthoquinone | n-Butylamine, t-BuOK, DMF | This compound | 81 | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinone | n-Butylamine, Benzaldehyde, Ethanol | 2-((Butylamino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione | Not specified | scielo.br |
| 2-Hydroxy-1,4-naphthoquinone | n-Butylamine, 4-Nitrobenzaldehyde, Ethanol | 2-((Butylamino)(4-nitrophenyl)methyl)-3-hydroxynaphthalene-1,4-dione | Not specified | scielo.br |
Synthesis of Halogenated this compound Analogues
Halogenated analogues of this compound can be prepared from halogenated naphthoquinone precursors. A common starting material is 2,3-dichloro-1,4-naphthoquinone. unt.edu The reaction of 2,3-dichloro-1,4-naphthoquinone with n-butylamine can lead to the formation of 2-chloro-3-(butylamino)naphthalene-1,4-dione through a nucleophilic substitution reaction where one of the chlorine atoms is displaced by the butylamino group. researchgate.net Further reaction could potentially lead to the disubstituted product, 2,3-bis(butylamino)naphthalene-1,4-dione, under more forcing conditions.
The following table outlines a synthetic approach to halogenated this compound analogues:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,3-Dichloro-1,4-naphthoquinone | n-Butylamine, Ethanol | 2-Chloro-3-(butylamino)naphthalene-1,4-dione | 60-90 (general for amines) | researchgate.net |
| 2-Bromo-3-hydroxynaphthalene-1,4-dione | n-Butylamine | 2-(Butylamino)-3-hydroxynaphthalene-1,4-dione | Not specified | sciforum.net |
Synthesis of Alkyl and Aryl-substituted this compound Analogues
The synthesis of alkyl and aryl-substituted analogues of this compound predominantly involves the nucleophilic substitution of halogenated naphthoquinones, particularly 2,3-dichloro-1,4-naphthoquinone. This versatile precursor allows for the introduction of a wide range of alkyl and aryl amino substituents onto the naphthoquinone core. The reaction conditions can be tailored to yield either monosubstituted or disubstituted products.
A primary and extensively utilized method for synthesizing these analogues is the reaction of 2,3-dichloro-1,4-naphthoquinone with various primary and secondary amines. nih.govresearchgate.net This reaction typically proceeds via nucleophilic substitution, where the amine displaces one of the chlorine atoms on the naphthoquinone ring. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with amines like 3-piperidine methanol or piperonyl amine in ethanol with sodium carbonate results in the formation of the corresponding N-substituted quinone derivatives. researchgate.net The reaction progress is often indicated by a rapid color change and can be monitored by thin-layer chromatography (TLC). researchgate.net
Similarly, a library of naphthalene-1,4-dione analogues has been prepared by reacting 2,3-dichloro-1,4-naphthoquinone with a variety of amines in the presence of a base such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) in solvents like ethanol or diethyl ether at room temperature. nih.gov This approach has been successful in synthesizing compounds like 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione. nih.gov The steric and electronic properties of the amine substituent can be varied to explore their impact on the biological activity of the resulting compounds. nih.gov
The synthesis of aryl-substituted analogues follows a similar pathway. For example, 2-(4-(trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione and its 3-(trifluoromethyl)phenylamino counterpart have been prepared through the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and the corresponding trifluoromethyl-substituted anilines. researchgate.net These resulting 2-arylamino-3-chloro-naphthalene-1,4-diones can then serve as building blocks for further derivatization, such as the introduction of sulfanyl (B85325) groups at the 3-position. researchgate.net
An alternative route to 2-amino-1,4-naphthoquinones involves the direct reaction of 1,4-naphthoquinone with primary amines. nih.gov This reaction leads to the formation of 2-amino-1,4-naphthoquinone derivatives. For example, reacting 1,4-naphthoquinone with 3-picolylamine or 4-picolylamine yields the corresponding 2-amino substituted products. nih.gov Another method involves the Michael addition of nitrated anilines to 1,4-naphthoquinone in the presence of a Lewis acid like CeCl3·7H2O or FeCl3 to prepare nitro-phenylamino naphthoquinone derivatives. mdpi.com
The table below summarizes the synthesis of various alkyl and aryl-substituted 2-aminonaphthalene-1,4-dione (B1606235) analogues.
| Starting Material | Amine/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | 3-Piperidine methanol | 2-((3-(Hydroxymethyl)piperidin-1-yl)amino)-3-chloronaphthalene-1,4-dione | Not Specified | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Piperonyl amine | 2-(Benzo[d] nih.govresearchgate.netdioxol-5-ylmethylamino)-3-chloronaphthalene-1,4-dione | Not Specified | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | N-Boc-l-lysine methyl ester hydrochloride | Methyl (S)-2-((tert-butoxycarbonyl)amino)-6-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoate | Not Specified | nih.gov |
| 2,3-Dichloro-1,4-naphthoquinone | 4-(Trifluoromethyl)aniline | 2-(4-(Trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione | Not Specified | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | 3-(Trifluoromethyl)aniline | 2-(3-(Trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione | Not Specified | researchgate.net |
| 1,4-Naphthoquinone | 3-Picolylamine | 2-((Pyridin-3-yl)methylamino)naphthalene-1,4-dione | Not Specified | nih.gov |
| 1,4-Naphthoquinone | 4-Picolylamine | 2-((Pyridin-4-yl)methylamino)naphthalene-1,4-dione | Not Specified | nih.gov |
| 1,4-Naphthoquinone | Nitrated anilines / CeCl3·7H2O or FeCl3 | Nitro-phenylamino naphthoquinone derivatives | Not Specified | mdpi.com |
Structural Elucidation and Spectroscopic Analysis of 2 Butylamino Naphthalene 1,4 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the unambiguous structural determination of 2-(butylamino)naphthalene-1,4-dione and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a detailed map of the molecular framework can be constructed.
A comprehensive study on a series of 2-(n-alkylamino)-3R-naphthalene-1,4-diones, where R can be hydrogen and the alkyl chain varies, provides the foundation for interpreting the NMR data of the butyl derivative. nih.govdoaj.orgnih.gov These studies utilize a combination of 1D and 2D NMR techniques to assign all proton and carbon signals. nih.govdoaj.orgnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Data Acquisition and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the vinyl proton, the N-H proton, and the protons of the butyl side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
For a closely related compound, 2-(butylamino)methyl-3-hydroxynaphthalene-1,4-dione, the butyl group protons appear in the upfield region, with the terminal methyl (CH₃) protons resonating as a triplet, and the methylene (B1212753) (CH₂) groups appearing as multiplets. scialert.net In the aromatic region, the protons on the unsubstituted benzene (B151609) ring of the naphthoquinone moiety typically appear as a set of multiplets. scialert.net A broad singlet for the N-H proton is also expected, with its chemical shift being concentration and solvent dependent.
Table 1: Representative ¹H NMR Data for a 2-(Alkylamino)naphthalene-1,4-dione Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| N-H | ~7.12 | s | - |
| Ar-H | 8.00 - 8.05 | d | - |
| Ar-H | 7.74 - 7.84 | m | - |
| N-CH₂ | 4.39 - 4.45 | d | - |
| CH₂ | 2.84 - 2.88 | t | - |
| CH₂ | 1.57 - 1.64 | m | - |
| CH₃ | ~0.90 | t | ~7.4 |
Note: Data is illustrative and based on closely related structures. jocpr.comgoogle.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Acquisition and Interpretation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, the aromatic and vinylic carbons of the naphthoquinone ring, and the aliphatic carbons of the butyl chain.
The carbonyl carbons (C=O) are typically found in the most downfield region of the spectrum, often between 180 and 190 ppm. google.com The carbons of the aromatic ring and the double bond within the quinone system resonate in the 110-160 ppm range. The carbons of the butyl group will appear in the upfield region, typically below 50 ppm. scialert.net
Table 2: Representative ¹³C NMR Data for a 2-(Alkylamino)naphthalene-1,4-dione Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | ~187.0, ~183.8 |
| C-N | ~150.0 |
| Ar-C | ~134.0, ~132.0, ~126.0, ~125.0 |
| C-H (vinyl) | ~105.0 |
| N-CH₂ | ~45.0 |
| CH₂ | ~30.0 |
| CH₂ | ~20.0 |
| CH₃ | ~14.0 |
Note: Data is illustrative and based on closely related structures. scialert.netgoogle.com
Application of Advanced NMR Techniques (DEPT, gDQCOSY, gHSQCAD) for Assignment
To definitively assign each ¹H and ¹³C signal, advanced NMR techniques are employed. nih.govdoaj.orgnih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the butyl chain carbons.
gDQCOSY (gradient Double Quantum Filtered Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the butyl chain and the aromatic ring.
gHSQCAD (gradient Heteronuclear Single Quantum Coherence Adiabatic): This 2D experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. For example, the proton signal for the N-CH₂ group can be used to unambiguously identify the corresponding carbon signal in the ¹³C spectrum. researchgate.net
Through the combined use of these techniques, a complete and unambiguous assignment of all NMR signals for this compound can be achieved. nih.govresearchgate.net
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the HRMS data for a related compound, 2-((butylamino)methyl)-3-hydroxynaphthalene-1,4-dione, showed a measured [M+H]⁺ ion at m/z 260.1285, which corresponds to the calculated value of 260.1287 for the formula C₁₅H₁₈NO₃. scialert.net This level of accuracy is essential for confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum under Electron Ionization (EI) provides structural information. The molecular ion peak (M⁺·) would be expected, although its intensity may vary. Common fragmentation pathways for related polyfunctional compounds include the loss of small neutral molecules or radicals. aip.org For this compound, characteristic fragmentation would likely involve cleavage of the butyl group. The loss of a propyl radical (·CH₂CH₂CH₃) would lead to a significant fragment, as would alpha-cleavage resulting in the loss of a C₃H₇ radical.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum provides valuable information about the presence of N-H, C=O, C=C, and C-N bonds.
The key absorptions in the IR spectrum would include:
N-H stretch: A characteristic band for the secondary amine is expected in the region of 3300-3400 cm⁻¹. Studies on 2-(n-alkylamino)-1,4-naphthoquinones show this N-H stretching vibration at approximately 3340 cm⁻¹. researchgate.net
C=O stretch: The naphthoquinone moiety contains two carbonyl groups, which will give rise to strong absorption bands in the region of 1630-1680 cm⁻¹. In similar structures, these bands are observed around 1680 cm⁻¹ and 1640 cm⁻¹. jocpr.com
C=C stretch: The aromatic and vinylic C=C bonds will show absorptions in the 1560-1600 cm⁻¹ region. jocpr.com
C-H stretch: Aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for 2-(Alkylamino)naphthalene-1,4-dione Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3340 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
| C=O Stretch | ~1680, ~1640 |
| C=C Stretch (Aromatic) | ~1600, ~1560 |
Note: Data is illustrative and based on closely related structures. jocpr.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A key feature observed in the crystal structures of these compounds is the formation of dimers through intermolecular hydrogen bonding. researchgate.net The N-H group of the amino substituent on one molecule forms a hydrogen bond with one of the carbonyl oxygen atoms of a neighboring molecule (N-H···O). This interaction is a dominant force in the crystal packing of these compounds.
In a related structure, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, an intramolecular hydrogen bond is observed between the amine proton and the carbonyl oxygen, which stabilizes the molecular conformation. nih.govresearchgate.net This highlights the importance of the specific substitution pattern and isomeric form on the resulting solid-state structure.
Chromatographic Techniques in Purification and Analytical Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating and purifying final products, and performing quantitative and qualitative analytical assessments. The primary techniques employed are Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) is frequently utilized as a rapid and effective method to monitor the progress of synthesis reactions involving this compound derivatives. jocpr.comnih.govrsc.orgtubitak.gov.tr By spotting the reaction mixture on a TLC plate, typically silica (B1680970) gel, and eluting it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. jocpr.comnih.govtubitak.gov.tr The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Visualization under UV light or with iodine vapor helps in identifying the separated spots. jocpr.com
The choice of mobile phase is critical for achieving good separation. For aminonaphthoquinone derivatives, various solvent systems have been reported. For instance, in the synthesis of this compound, a mobile phase of petroleum ether/chloroform (B151607)/ethyl acetate (B1210297) (4:10:1) yielded a retention factor (Rf) value of 0.87. researchgate.net The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions.
Column chromatography serves as the primary method for the purification of this compound and its analogues on a preparative scale. nih.govacs.orggoogle.comgoogle.comrsc.org After synthesis, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.govgoogle.comgoogle.comrsc.org A carefully selected solvent system (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary and mobile phases, allowing for the collection of the purified product in fractions.
For the purification of this compound itself, a mobile phase of petroleum ether/ethyl acetate in an 8:1 ratio has been used. rsc.org Another study employed a 20:1 mixture of n-hexane/EtOAc for the same purpose. ufmg.br The selection of the eluent system is often guided by preliminary TLC analysis. For example, the purification of 2-butylamino-5,8-dihydroxynaphthoquinone, a related compound, was achieved using silica gel with chloroform as the solvent. google.comgoogle.com
Table 1: Thin-Layer Chromatography (TLC) Data for 2-(Alkylamino)naphthalene-1,4-dione Derivatives
| Compound | Mobile Phase | Rf Value | Source(s) |
|---|---|---|---|
| This compound | Petroleum ether/Chloroform/Ethyl acetate (4:10:1) | 0.87 | researchgate.net |
| 2-(2-(Methylthio)ethylamino)-3-bromonaphthalene-1,4-dione | Dichloromethane (B109758) | 0.5 | nih.govtubitak.gov.tr |
| 2-(Phenoxy)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)naphthalene-1,4-dione | Ethyl acetate/Hexane (1:1) | 0.63 | mdpi.com |
| 2-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(p-tolyloxy)naphthalene-1,4-dione | 2-Propanone/Hexane (1:1) | 0.56 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purity assessment of this compound derivatives. researchgate.netccspublishing.org.cn It offers higher resolution, speed, and sensitivity compared to standard column chromatography. An HPLC system utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller diameter particles, leading to superior separation.
In a study of various 2-(alkylamino)naphthalene-1,4-diones, HPLC analysis was performed using a Supelcosil ABZ plus analytical column. researchgate.net The mobile phase consisted of a 70:30 mixture of acetonitrile (B52724) and water, delivered at a flow rate of 1 mL/min. researchgate.net Under these conditions, this compound exhibited a retention time (Rt) of 2.58 minutes, with detection carried out at 280 nm. researchgate.net HPLC is also used to determine the purity of final compounds, with studies reporting purities of over 95% for various naphtho[2,3-d]imidazole-4,9-dione derivatives. ccspublishing.org.cn
Table 2: High-Performance Liquid Chromatography (HPLC) Data for 2-(Alkylamino)naphthalene-1,4-dione Derivatives
| Compound | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Rt) | Source(s) |
|---|---|---|---|---|---|---|
| 2-(Ethylamino)naphthalene-1,4-dione | Supelcosil ABZ plus (150 x 4.6 mm) | Acetonitrile/Water (70:30) | 1 mL/min | 280 nm | 2.11 min | researchgate.net |
| 2-(Propylamino)naphthalene-1,4-dione | Supelcosil ABZ plus (150 x 4.6 mm) | Acetonitrile/Water (70:30) | 1 mL/min | 280 nm | 2.29 min | researchgate.net |
| This compound | Supelcosil ABZ plus (150 x 4.6 mm) | Acetonitrile/Water (70:30) | 1 mL/min | 280 nm | 2.58 min | researchgate.net |
| 2-(sec-Butylamino)naphthalene-1,4-dione | Supelcosil ABZ plus (150 x 4.6 mm) | Acetonitrile/Water (70:30) | 1 mL/min | 280 nm | 2.48 min | researchgate.net |
| 1-Butyl-1H-naphtho[2,3-d]imidazole-4,9-dione | Not Specified | Not Specified | Not Specified | 254 nm | Not Specified (Purity: 99.0%) | ccspublishing.org.cn |
| 1-Benzyl-1H-naphtho[2,3-d]imidazole-4,9-dione | Not Specified | Not Specified | Not Specified | 254 nm | Not Specified (Purity: 98.1%) | ccspublishing.org.cn |
Computational and Theoretical Investigations of 2 Butylamino Naphthalene 1,4 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 2-(butylamino)naphthalene-1,4-dione and related aminonaphthoquinones, DFT studies are crucial for understanding their physicochemical properties, which are closely linked to their biological functions.
Research on a series of 2-(n-alkylamino)-1,4-naphthoquinone derivatives has utilized DFT to determine key electronic parameters. researchgate.net One of the primary outputs of these studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For these compounds, the electron density in the HOMO is typically localized on the aminonaphthoquinone moiety, while the LUMO's electron density is distributed over the quinone ring. researchgate.net This distribution is fundamental to their redox properties, which are often implicated in their biological mechanisms of action. researchgate.net
DFT calculations have also been employed to analyze the molecular geometry of related 2-[(R-phenyl)amine]-1,4-naphthalenediones. These studies have revealed that such compounds are generally nonplanar, a feature that can be explained by the nature of their occupied π orbitals. Furthermore, a linear correlation has been established between experimentally measured half-wave potentials and the calculated gas-phase electron affinities for these molecules. This correlation underscores the predictive power of DFT in estimating the electrochemical behavior of these compounds.
Key findings from DFT studies on aminonaphthoquinones are summarized in the table below:
| DFT Parameter | Typical Finding for Aminonaphthoquinones | Significance |
| HOMO-LUMO Gap | Calculated to understand electronic transitions and reactivity. | A smaller gap suggests higher reactivity. |
| Electron Density Distribution | HOMO on the amino-substituted ring, LUMO on the quinone ring. | Influences redox potential and interaction with biological targets. |
| Molecular Geometry | Often found to be non-planar. | Affects molecular packing and receptor binding. |
| Electron Affinity | Correlates with experimentally determined half-wave potentials. | Provides insight into the molecule's ability to accept electrons. |
These theoretical insights are invaluable for rationalizing the observed properties of this compound and for predicting the behavior of newly designed analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminonaphthoquinones, QSAR studies have been instrumental in identifying the key molecular features that govern their efficacy as, for example, anticancer agents.
In a typical QSAR study of 2-amino-1,4-naphthoquinone derivatives, a series of compounds is synthesized and their biological activity (e.g., IC50 values against various cancer cell lines) is determined. nih.gov Then, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is built that correlates a subset of these descriptors with the observed biological activity.
For instance, a QSAR study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives revealed that descriptors related to mass, electronegativity, and van der Waals volume are influential in determining their aromatase inhibitory activity. nih.gov Another study on the anticancer activity of similar compounds identified different sets of descriptors as being important for their cytotoxicity against different cancer cell lines. nih.gov
The predictive power of these models is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds. A well-validated QSAR model can then be used to predict the biological activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for further investigation and reducing the need for extensive experimental screening. nih.govnih.gov
The general workflow and outcomes of a QSAR study are outlined below:
| QSAR Step | Description | Outcome for Aminonaphthoquinones |
| Data Set Selection | A series of structurally related compounds with measured biological activity. | A diverse set of 2-amino-1,4-naphthoquinone analogs. |
| Descriptor Calculation | Numerical representation of molecular properties. | Identification of influential descriptors like mass, electronegativity, and structural information content. nih.gov |
| Model Building | Statistical correlation of descriptors with activity. | Predictive equations for biological efficacy. |
| Model Validation | Assessment of the model's predictive ability. | Statistically robust models with high correlation coefficients. nih.gov |
| Activity Prediction | Use of the model to predict the activity of new compounds. | Guidance for the design of novel, more potent derivatives. |
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, molecular docking simulations are employed to hypothesize its binding mode within the active site of a specific protein, which is presumed to be its biological target. This information is critical for understanding its mechanism of action at a molecular level.
The process of molecular docking involves the generation of a large number of possible conformations of the ligand within the binding pocket of the protein. These conformations are then scored based on a scoring function that estimates the binding affinity. The resulting docked poses provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For aminonaphthoquinone derivatives, molecular docking studies have been performed against a variety of protein targets implicated in diseases like cancer and bacterial infections. For example, derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and bacterial proteins such as YmaH and enoyl ACP reductase. mdpi.comnih.govscispace.com These studies help to rationalize the observed biological activities and can explain the selectivity of certain compounds for specific targets.
A summary of the molecular docking process and its application to aminonaphthoquinones is presented below:
| Docking Stage | Description | Application to this compound |
| Target Preparation | Obtaining and preparing the 3D structure of the protein. | Selection of a relevant protein target (e.g., a kinase or a bacterial enzyme). |
| Ligand Preparation | Generating a 3D conformation of the ligand. | Creating a 3D model of this compound. |
| Docking Simulation | Fitting the ligand into the protein's binding site. | Predicting the binding pose and affinity. |
| Analysis of Results | Visualizing and analyzing the ligand-protein interactions. | Identifying key amino acid residues involved in binding and guiding lead optimization. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Studies
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and biological systems over time. For this compound, MD simulations can provide a more realistic and dynamic picture of its interaction with a protein target compared to the static view offered by molecular docking.
In an MD simulation, the atoms of the system (the protein, the ligand, and the surrounding solvent) are treated as classical particles, and their motions are calculated by integrating Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand and the protein, as well as the stability of the ligand-protein complex.
MD simulations are often used to refine the results of molecular docking. By running a simulation of the docked complex, researchers can assess the stability of the predicted binding pose and calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. For instance, MD simulations of 2-amino-1,4-naphthoquinone hybrids have been used to study their dynamic behavior within the binding sites of pyruvate (B1213749) dehydrogenase kinases (PDKs), providing insights into their structural conformations and binding energies. researchgate.net Similarly, the binding of a related compound to human serum albumin (HSA) was investigated using MD simulations, which indicated a stable and spontaneous binding process. researchgate.net
The key aspects and outcomes of MD simulations for ligand-protein systems are as follows:
| MD Simulation Aspect | Description | Insights for this compound |
| System Setup | The ligand-protein complex is placed in a box of solvent molecules. | A realistic model of the compound bound to its target in a biological environment. |
| Simulation Run | The system is allowed to evolve over time, typically nanoseconds to microseconds. | Observation of conformational changes in both the ligand and the protein. |
| Trajectory Analysis | The recorded atomic positions over time are analyzed. | Assessment of the stability of the binding pose and key interactions. |
| Binding Free Energy Calculation | Advanced methods are used to estimate the binding affinity. | A more accurate prediction of the compound's potency. |
Biological Activities and Mechanistic Insights of 2 Butylamino Naphthalene 1,4 Dione and Analogues
Anticancer Potential and Molecular Mechanisms of Action
Naphthoquinones are recognized for their cytotoxic effects against various cancer cell lines. nih.govnih.gov The anticancer activity of these compounds is multifaceted, involving several interconnected cellular pathways. The planar structure of the naphthoquinone ring system is a key feature, allowing these molecules to interact with various biological macromolecules. nih.gov
One of the primary mechanisms through which naphthoquinone derivatives exert their anticancer effects is by disrupting the normal cell cycle progression, thereby inhibiting cellular proliferation.
A study on a related compound, 5,8-dimethoxy-2-nonylamino-naphthalene-1,4-dione (2-nonylamino-DMNQ), demonstrated its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF). nih.gov This inhibition was achieved by arresting the cell cycle in the G0/G1 phase. nih.gov The underlying mechanism involved the suppression of key proteins that regulate the G1-S phase transition, including cyclin D, cyclin E, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). nih.gov Furthermore, the expression of proliferating cell nuclear antigen (PCNA), a crucial factor for DNA synthesis, was also downregulated. nih.gov This cascade of events ultimately prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for cells to move from the G1 to the S phase of the cell cycle. nih.gov
Similarly, other naphthoquinone derivatives have been shown to induce cell cycle arrest, often at the G1 phase, through the upregulation of caspase-3 and caspase-7, which are key executioner enzymes in apoptosis. jst.go.jp
A hallmark of the biological activity of quinones is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.govnih.gov These highly reactive molecules, including superoxide (B77818) radicals and hydrogen peroxide, can inflict damage on essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov
The 1,4-naphthoquinone (B94277) scaffold can accept one or two electrons from various cellular reductases to form semiquinone or hydroquinone (B1673460) species. nih.gov In the presence of molecular oxygen, these reduced forms can be re-oxidized back to the parent quinone, transferring the electron to oxygen to create a superoxide anion. This futile cycle can be repeated, leading to a significant accumulation of intracellular ROS and a state of oxidative stress. nih.govresearchgate.net This induced oxidative stress is a key mechanism behind the cytotoxicity of many naphthoquinone derivatives against cancer cells. jst.go.jpplos.org
Mitochondria, the primary sites of cellular respiration and energy production, are also major sources of endogenous ROS. Cancer cells often exhibit altered metabolism, famously described as the Warburg effect, where they favor aerobic glycolysis over oxidative phosphorylation. rsc.org
Certain naphthoquinone analogues have been found to specifically target the mitochondrial redox defense systems of cancer cells. For example, the compound BH10, a 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, was shown to increase the cellular oxygen consumption rate (OCR). rsc.org This suggests a shift in the metabolic preference of cancer cells away from glycolysis and towards glucose oxidation. rsc.org By disrupting the mitochondrial redox balance and inhibiting glycolysis, these compounds can induce necrosis in cancer cells. rsc.org The potential protein target for BH10 was identified as Kelch-like ECH-associated protein 1 (Keap1), a crucial regulator of the cellular defense against oxidative stress. rsc.org
Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA strand breaks and the initiation of apoptosis, making them a prime target for anticancer drugs. nih.govmdpi.com
The planar structure of the naphthoquinone ring allows these molecules to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This physical interaction can interfere with the function of DNA-processing enzymes. Furthermore, several naphthoquinone derivatives have been identified as inhibitors of topoisomerase I and/or topoisomerase II. nih.govmdpi.com For instance, some derivatives have demonstrated the ability to stabilize the topoisomerase II-DNA cleavable complex, which prevents the re-ligation of the DNA strands and leads to permanent DNA damage and cell death. mdpi.comresearchgate.net
The anticancer potency and selectivity of 2-(butylamino)naphthalene-1,4-dione analogues are highly dependent on the nature and position of substituents on the naphthoquinone core. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern their biological activity. nih.gov
For instance, the presence of a halogen at the C3 position appears to be crucial for the cytotoxicity of some analogues. rsc.org The removal of a chlorine atom from this position in certain derivatives led to a complete loss of biological activity. rsc.org Conversely, replacing the chlorine with a bromine atom in some cases resulted in enhanced cytotoxicity. rsc.org
The length and nature of the alkylamino chain at the C2 or C3 position also play a significant role. Studies on 3-alkylamino-1,4-naphthoquinones showed that increasing the length of the alkyl chain from ethyl to butyl did not significantly alter the toxicity towards normal cells but did modulate the anticancer potency. biorxiv.org Furthermore, the substitution pattern on the amino group itself is important; substituting the hydrogens of the amino group with methyl or aziridine (B145994) groups can impact both cytotoxicity and selectivity. plos.org
Table 1: Structure-Activity Relationship (SAR) of Selected Naphthoquinone Analogues
| Compound/Analogue | Modification | Effect on Anticancer Activity | Reference |
|---|---|---|---|
| 2-Chloro-3-aminonaphthoquinones | Removal of the C3-halogen | Abolished biological activity in some analogues. | rsc.org |
| 2-Bromo-substituted analogues | Replacement of C3-chloro with bromo | Resulted in better cytotoxicity profiles in specific series. | rsc.org |
| 3-Alkylamino-1,4-NQs | Increasing alkyl chain length (ethyl to butyl) | Did not significantly affect toxicity to hepatocytes but modulated anticancer potency. | biorxiv.org |
| 2-Chloro-3-(alkylamino)-1,4-NQs | Substitution on the amino group (e.g., dimethylamino, aziridinyl) | Influenced both cytotoxicity in cancer cells and toxicity to normal hepatocytes. | plos.org |
| Imidazole (B134444) derivatives | Cyclization of the amino side chain into an imidazole ring | Showed a sharp increase in potency compared to the uncyclised counterparts in certain cases. | rsc.org |
Antimicrobial Activity and Modes of Action
In addition to their anticancer properties, naphthoquinone derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.gov The introduction of nitrogen-containing substituents to the naphthoquinone scaffold is a common strategy to enhance these properties. researchgate.net
Derivatives of 1,4-naphthoquinone have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida tenuis and Aspergillus niger. nih.govresearchgate.netmdpi.com A study on a series of naphthalene-1,4-dione derivatives found that many exhibited strong antibacterial properties, particularly against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 500 μg/ml. nih.gov
The precise mode of antimicrobial action for this compound is not extensively detailed, but the general mechanisms for naphthoquinones are believed to be similar to their anticancer effects, primarily involving the generation of oxidative stress through redox cycling. nih.gov The resulting ROS can disrupt microbial cell membranes, damage DNA, and inactivate critical enzymes, leading to growth inhibition and cell death. Additionally, the ability of these compounds to interact with cellular nucleophiles can contribute to their antimicrobial effects. plos.org
A specific analogue, 2-((butylamino)methyl)-3-hydroxynaphthalene-1,4-dione, was synthesized and characterized, with studies suggesting its potential as an antituberculosis inhibitor. scialert.net This highlights the potential for developing specific aminonaphthoquinones to target particular microbial pathogens.
Table 2: Antimicrobial Activity of Selected Naphthoquinone Derivatives
| Compound/Analogue | Target Organism | Activity/Finding | Reference |
|---|---|---|---|
| General Naphthalene-1,4-dione derivatives | Staphylococcus aureus | Strong antibacterial properties, with MIC values as low as 7.8 μg/ml. | nih.gov |
| 2,3-Disubstituted [2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Exhibited good antimicrobial and antifungal activity. | researchgate.net |
| 2-Hydroxy-3-phenylsulfanylmethyl- nih.govrsc.org-naphthoquinones | Escherichia coli, Pseudomonas aeruginosa | Pronounced antimicrobial activity, including inhibition of biofilm formation. | jst.go.jp |
| 2-((butylamino)methyl)-3-hydroxynaphthalene-1,4-dione | Mycobacterium tuberculosis | Synthesized as a potential antituberculosis inhibitor. | scialert.net |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of 2-aminonaphthalene-1,4-dione (B1606235) have demonstrated notable antibacterial properties against a range of bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, although efficacy can vary significantly depending on the specific chemical structure and the bacterial species. nih.govnih.gov
A number of 1,4-naphthoquinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The majority of these compounds exhibit low to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often ranging from 30 to 300 μg/mL. nih.gov For instance, many derivatives show particular potency against the Gram-positive bacterium Staphylococcus aureus, with MIC values between 7.8 and 500 μg/ml. nih.gov In some cases, the activity against S. aureus has been found to be comparable to standard antibiotics like oxacillin. farmaciajournal.com
Conversely, activity against Gram-negative bacteria such as Escherichia coli and Klebsiella spp. can be more limited, with some strains showing resistance to these compounds. farmaciajournal.com However, specific structural modifications have led to derivatives with significant activity against Gram-negative strains as well. jst.go.jp For example, certain 2-hydroxy-3-phenylsulfanylmethyl- nih.govthaiscience.info-naphthoquinones have shown pronounced antimicrobial effects against E. coli and Pseudomonas aeruginosa. jst.go.jp The antibacterial action of 1,4-naphthoquinones is thought to be linked to their ability to generate intracellular Reactive Oxygen Species (ROS), which can lead to cellular damage and death. semanticscholar.org
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,4-Naphthoquinone Derivatives | Gram-Positive & Gram-Negative Bacteria | 30–300 µg/mL | nih.gov |
| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | 7.8–500 µg/mL | nih.gov |
| 2-Mercapto-3-substituted-1,4-naphthoquinones | Staphylococcus aureus ATCC®25923 | Comparable to Oxacillin | farmaciajournal.com |
| 2-Mercapto-3-substituted-1,4-naphthoquinones | Escherichia coli ATCC®25922 | Resistant | farmaciajournal.com |
| Phenylamino-phenylthio Naphthoquinones | Staphylococcus aureus | 31.25–62.5 µg/mL | semanticscholar.org |
Antifungal Activity Assessment
In addition to antibacterial effects, this compound and its analogues have been investigated for their antifungal properties. Research has demonstrated that various substituted naphthoquinones possess significant activity against fungal pathogens, including species of Candida and Aspergillus. researchgate.netnih.gov
The antifungal efficacy is highly dependent on the substitution pattern of the naphthoquinone ring. For example, a study comparing different series of derivatives found that 3-arylamino-5-methoxy-naphthalene-1,4-diones generally exhibited more potent antifungal activity than 2-arylamino-5-hydroxy or 2-arylamino-3-chloro-5-hydroxy analogues. nih.gov Some derivatives have shown good activity at low concentrations against Candida tenuis and Aspergillus niger. researchgate.net The mechanism of action for the antifungal effects of quinones is believed to involve their ability to accept electrons, forming radical anions or dianions that can disrupt cellular processes. researchgate.net
| Compound Series | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| 3-Arylamino-5-methoxy-naphthalene-1,4-diones | Candida spp., Aspergillus niger | Potent antifungal activity | nih.gov |
| 2-Arylamino-5-hydroxy-naphthalene-1,4-diones | Candida spp., Aspergillus niger | Less potent than 3-arylamino-5-methoxy analogues | nih.gov |
| 2-Arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones | Candida spp., Aspergillus niger | Less potent than 3-arylamino-5-methoxy analogues | nih.gov |
| 3-Chloro-1,4-naphthoquinone derivatives | Candida tenuis, Aspergillus niger | Good activity at low concentrations | researchgate.net |
Structure-Activity Relationships (SAR) in Antimicrobial Efficacy
The relationship between the chemical structure of naphthoquinone derivatives and their antimicrobial activity is a critical area of study. The biological properties of these compounds are significantly influenced by the nature, position, and number of substituents on the naphthoquinone core. researchgate.netmdpi.com
Key SAR findings include:
Position of Substituents: The location of the amino group and other substituents on the naphthoquinone ring plays a crucial role. For instance, 3-arylamino-5-methoxy-naphthalene-1,4-diones were found to be more potent antifungal agents than their 2-arylamino isomers. nih.gov
Nature of the Amino Substituent: The nature of the group attached to the nitrogen atom influences activity. A preliminary SAR analysis indicated that introducing a methyl group at the 2"-position of the arylamino substituent can increase antibacterial activity against both Gram-positive and Gram-negative strains. mdpi.com In contrast, the addition of oxygen-containing groups to the arylamino substituent did not lead to significant changes in biological activity. mdpi.com
Lipophilicity and Symmetry: For certain classes of naphthalene-derived biocides, structural symmetry and especially lipophilicity have a notable influence on antibacterial performance. mdpi.com
These relationships underscore the "tunable" nature of the 1,4-naphthoquinone scaffold, where targeted chemical modifications can enhance potency and selectivity against specific microbial pathogens. nih.gov
Antituberculosis Activity and Enzyme Inhibition
Naphthoquinone derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. thaiscience.infonih.gov Their activity against Mycobacterium tuberculosis, including drug-resistant strains, highlights their potential for developing new anti-TB drugs. nih.gov
Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Ra)
Several studies have evaluated this compound analogues for their in vitro activity against Mycobacterium tuberculosis. The H37Ra strain, an attenuated laboratory strain, is commonly used for initial screening. thaiscience.infoscialert.netnih.gov It has been shown that H37Ra and the virulent H37Rv strain have equivalent MICs for most antituberculosis drugs, validating H37Ra as a reliable screening model. nih.gov
A series of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives were tested against the H37Ra strain, with some compounds showing significant activity. scialert.net For example, 2-((allylamino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione exhibited an anti-TB activity with a MIC value of 25 μg/mL. thaiscience.info Other studies have reported MICs for various 1,4-naphthoquinone derivatives ranging from 12.5 to 206.6 μM against both susceptible and resistant M. tuberculosis strains. nih.gov
| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| 2-Hydroxy-3-((pyridin-2-ylamino)methyl)naphthalene-1,4-dione | 25.00 | 7.6 | scialert.net |
| 2-((Allylamino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione | 25 | N/A | thaiscience.info |
| Various 2-hydroxy-1,4-naphthoquinone derivatives | 25-50 | 7-21 | scialert.net |
Inhibition of Mycobacterial Enzymes (e.g., Enoyl ACP Reductase)
A key mechanism underlying the antituberculosis activity of some naphthoquinones is the inhibition of essential mycobacterial enzymes. scialert.net One of the most studied targets is the enoyl-[acyl-carrier-protein] reductase, known as InhA. nih.govnih.gov This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the unique and essential components of the mycobacterial cell wall. nih.gov
Molecular docking studies have been employed to understand how these compounds interact with InhA. These computational models suggest that naphthoquinone derivatives can bind to the active site of the enzyme. scialert.net For instance, the docking of 2-hydroxy-3-((pyridin-2-ylamino)methyl)naphthalene-1,4-dione, a highly active compound, into the InhA binding site revealed interactions with key amino acid residues, suggesting its potential as a promising inhibitor. scialert.net The inhibition of InhA disrupts mycolic acid synthesis, compromising the integrity of the cell wall and leading to bacterial death.
Structural Determinants for Antituberculosis Activity
The antituberculosis efficacy of naphthoquinone analogues is dictated by specific structural features. Structure-activity relationship analyses have identified several key determinants:
Substituents at C-2 and C-3: The groups attached to the C-2 and C-3 positions of the naphthoquinone ring are critical. The presence of a hydroxyl group at C-2 and an aminomethyl group at C-3, often derived from a Mannich reaction, is a common feature in active compounds. nih.govscialert.net
The Nature of the Amine: The type of amine incorporated into the structure significantly impacts activity. For example, derivatives containing a pyridine (B92270) ring, such as 2-hydroxy-3-((pyridin-2-ylamino)methyl)naphthalene-1,4-dione, have shown potent activity. scialert.net
Presence of Specific Functional Groups: The addition of certain functional groups can dramatically enhance activity. One study highlighted that an acetoxy group at a specific position on a related steroidal scaffold increased anti-TB activity fourfold. nih.gov Similarly, the presence of a carbonyl group was found to be crucial for the activity of another class of natural product derivatives. nih.gov
Alkyl Chain Length: In some related alkaloid structures, the length of an alkyl chain connecting parts of the molecule was shown to be important, with shorter chains leading to a significant decrease in anti-TB activity. nih.gov
These findings demonstrate that rational design, focusing on the modification of specific positions and the incorporation of key functional groups, can lead to the development of more potent naphthoquinone-based antituberculosis agents.
Antiparasitic and Antimalarial Properties
The 1,4-naphthoquinone scaffold is a recognized pharmacophore in the development of antiparasitic agents, with numerous natural and synthetic derivatives demonstrating significant biological activity. nih.govnih.gov Compounds within this class have been investigated for their efficacy against a range of parasites, including those responsible for malaria and filariasis. The introduction of amino substituents at the C-2 position of the naphthoquinone ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their therapeutic potential. nih.gov
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. asianpubs.org Naphthoquinone derivatives have long been a focus of antimalarial research. nih.govrsdjournal.org While direct studies on this compound are limited in the reviewed literature, its analogues have shown promising antiplasmodial activity.
For instance, a related Mannich base, 2-((butylamino)methyl)-3-hydroxynaphthalene-1,4-dione, exhibited in vitro antimalarial activity against the multidrug-resistant K1 strain of P. falciparum with a reported IC50 value of 0.77 µg/mL. nih.gov Furthermore, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones also displayed promising activity against P. falciparum. jst.go.jp The development of hybrid molecules incorporating the 1,4-naphthoquinone moiety is another strategy being explored. For example, novel 2-hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid Mannich bases have been synthesized and evaluated, with some compounds showing notable activity against both chloroquine-sensitive (RKL-2) and resistant (RKL-9) strains of P. falciparum. asianpubs.org
**Table 1: In Vitro Antimalarial Activity of this compound Analogues against *P. falciparum***
| Compound | Strain | IC50 (µg/mL) |
|---|---|---|
| 2-((Butylamino)methyl)-3-hydroxynaphthalene-1,4-dione | K1 (multidrug-resistant) | 0.77 |
| 2-Hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid (Propyl substitution, 5a) | RKL-2 (sensitive) | 0.453 |
| 2-Hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid (Propyl substitution, 5a) | RKL-9 (resistant) | 2.92 |
| 2-Hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid (Morpholinyl substitution, 5f) | RKL-2 (sensitive) | 0.391 |
| 2-Hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid (Morpholinyl substitution, 5f) | RKL-9 (resistant) | 0.993 |
Data sourced from references nih.govasianpubs.org.
The therapeutic potential of naphthoquinones extends beyond malaria. Research has demonstrated their efficacy against other protozoan and helminth parasites.
Trypanosoma brucei : This parasite is the causative agent of Human African Trypanosomiasis. Naphthalene-based compounds have been identified as potential inhibitors of Trypanosoma brucei RNA Editing Ligase 1 (REL1), an enzyme unique to trypanosomes and considered a promising drug target. nih.gov Virtual screening approaches have successfully discovered novel naphthalene-based inhibitors for this enzyme. nih.gov Furthermore, a study reported that certain 2-anilino-1,4-naphthoquinone (B11863833) derivatives inhibited the growth of T. brucei with IC50 values as low as 1.66 µM. nih.gov
Setaria digitata : This filarial nematode, which affects cattle, serves as a model for screening antifilarial agents. A study investigating substituted 1,4-naphthoquinones synthesized a series of compounds, including this compound, and tested their macrofilaricidal activity against adult S. digitata worms. researchgate.net The study demonstrated that several 2-amino substituted naphthoquinones possessed activity, causing the death of the worms. The efficacy was found to be influenced by the nature of the alkyl or aryl group attached to the amino function. researchgate.net For example, the n-butylamino derivative showed significant activity, causing 100% mortality of the worms after 48 hours at a concentration of 0.1 mg/ml. researchgate.net
The antiparasitic action of 1,4-naphthoquinones is generally multifactorial, stemming from their distinct redox properties. nih.gov These compounds can readily undergo oxidation-reduction reactions, which allows them to interfere with vital cellular processes in parasites. nih.govjst.go.jp
Key proposed mechanisms include:
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can participate in redox cycling, a process that generates ROS. nih.govasianpubs.orgjst.go.jp This leads to a state of oxidative stress within the parasite, damaging essential biomolecules such as lipids, proteins, and DNA, ultimately causing cell death. jst.go.jpnih.gov
Inhibition of Electron Transport Chain: A well-established mechanism for some antimalarial naphthoquinones, like atovaquone, is the inhibition of the parasite's mitochondrial cytochrome bc1 complex. asianpubs.org This disrupts the electron transport chain, collapsing the mitochondrial membrane potential and halting ATP synthesis, which is fatal for the parasite.
Enzyme Inhibition: Naphthoquinones can act as inhibitors for various essential parasitic enzymes. asianpubs.org Besides the cytochrome bc1 complex, enzymes like glutathione (B108866) reductase and dihydroorotate (B8406146) dehydrogenase have been identified as potential targets. asianpubs.org For trypanosomes, specific enzymes like RNA Editing Ligase 1 (REL1) are targets for naphthalene-based inhibitors. nih.gov
DNA Intercalation: The planar structure of many quinone derivatives allows them to function as DNA intercalating agents, which can disrupt DNA replication and transcription processes. nih.gov
Antioxidant and Anti-inflammatory Properties
Beyond their anti-infective roles, naphthoquinone derivatives are recognized for their significant antioxidant and anti-inflammatory activities. jst.go.jpjocpr.com These properties are intrinsically linked to their chemical structure and redox potential.
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Studies on various 1,4-naphthoquinone derivatives have confirmed their capacity to act as free radical scavengers. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive radicals.
Research on new n-butylamino and sulfur-containing derivatives of polyfluorinated 1,4-naphthoquinone demonstrated their antioxidant properties within Salmonella cells. researchgate.net The antioxidant capacity of naphthoquinones can be quantified using various assays. For instance, in one study, the cupric reducing antioxidant capacity (CUPRAC) method was used to evaluate different derivatives, with some showing strong antioxidant potential. nih.gov Another study screened synthesized S,S- and S,O-substituted 1,4-naphthoquinone derivatives for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, confirming their antioxidant capabilities. researchgate.net
Naphthoquinones exert their biological effects not just by direct radical scavenging, but also by modulating cellular signaling pathways involved in the oxidative stress response. mdpi.com A primary mechanism is the generation of ROS through redox cycling, which, while cytotoxic at high levels, can act as a signaling molecule at lower concentrations to activate protective antioxidant responses. nih.govmdpi.com
This process can lead to the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. mdpi.com Activation of Nrf2 upregulates the expression of a suite of antioxidant and detoxifying enzymes, bolstering the cell's defense against oxidative damage. mdpi.com
In the context of inflammation, 1,4-naphthoquinones have been shown to inhibit the production of pro-inflammatory mediators. For example, certain derivatives significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines. grafiati.com This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. grafiati.com Furthermore, some naphthoquinones can reduce the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). grafiati.com The protective effects of 1,4-naphthoquinones in neurotoxicity models have also been linked to the suppression of oxidative stress and the reduction of ROS and NO formation. nih.gov
Enzyme Inhibition in Inflammatory Pathways (e.g., Cyclooxygenase-2, 15-Lipoxygenase)
The therapeutic potential of 1,4-naphthoquinone derivatives in inflammatory conditions is partly attributed to their ability to modulate key enzymatic pathways. While direct studies on this compound are limited in currently available research, the broader class of 2-amino-1,4-naphthoquinones has been investigated for its interaction with enzymes such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), which are pivotal in the inflammatory cascade.
Cyclooxygenase-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. A number of 1,4-naphthoquinone derivatives have demonstrated inhibitory effects on this enzyme. For instance, certain naturally occurring 1,4-naphthoquinone sodium salts isolated from Impatiens balsamina have exhibited significant and selective COX-2 inhibitory activities nih.gov. This suggests that the 1,4-naphthoquinone scaffold is a viable pharmacophore for targeting COX-2. While specific IC50 values for this compound are not documented in the reviewed literature, the anti-inflammatory properties observed in related compounds point towards a potential, yet unconfirmed, interaction with this pathway semanticscholar.orgscispace.comjocpr.com.
Similarly, 15-lipoxygenase is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Inhibition of 15-LOX is a therapeutic strategy for a variety of inflammatory diseases explorationpub.com. Although direct inhibitory data for this compound against 15-LOX is not available, the general anti-inflammatory profile of naphthoquinones suggests this as a possible mechanism of action that warrants further investigation nih.gov. The anti-inflammatory effects of some naphthoquinones have been linked to the downregulation of pro-inflammatory gene expression, which can include the enzymes involved in these pathways jst.go.jp.
Table 1: COX-2 Inhibition by Selected 1,4-Naphthoquinone Analogues
| Compound Name | Source/Description | Reported Activity | Reference |
| Sodium 3-hydroxide-2[[sodium 3-hydroxide-1,4-dioxo(2-naphthyl)]ethyl]naphthalene-1,4-dione (Impatienolate) | Isolated from Impatiens balsamina | Significant selective COX-2 inhibitory activity | nih.gov |
| Sodium 2-hydroxide-3-(2-hydroxyethyl)naphthalene-1,4-dione (Balsaminolate) | Isolated from Impatiens balsamina | Significant selective COX-2 inhibitory activity | nih.gov |
Note: Data on the specific compound this compound is not available in the selected sources. This table reflects findings on related structures.
Exploration of Other Investigated Biological Modulations (e.g., Angiogenesis)
Beyond direct enzyme inhibition in inflammatory pathways, this compound and its analogues have been explored for a range of other biological activities, most notably the modulation of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer.
Several studies have highlighted the anti-angiogenic potential of the 1,4-naphthoquinone core structure. For instance, 1,4-naphthoquinone itself has been shown to potently inhibit human colon cancer cell growth and angiogenesis researchgate.net. This activity is thought to be a key component of the anti-cancer effects observed for this class of compounds.
Specific analogues of this compound have shown promise in this area. For example, 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone has been identified as a potential therapeutic agent for the treatment of diseases related to angiogenesis nih.gov. Another related area of investigation is the effect on vascular smooth muscle cell (VSMC) proliferation, a key event in atherosclerosis. The analogue 5,8-dimethoxy-2-nonylamino-naphthalene-1,4-dione was found to inhibit PDGF-induced VSMC proliferation by blocking the autophosphorylation of the PDGF-receptor β nih.gov.
Furthermore, the inhibition of protein kinase CK2, a known promoter of angiogenesis, has been achieved with quinone-based compounds, including a 2-(tert-butylamino) derivative, suggesting an indirect mechanism by which such compounds could modulate angiogenesis ull.es.
In addition to anti-angiogenic and anti-proliferative effects, other biological activities have been reported for related structures. For example, 2-((Butylamino)methyl)-3-hydroxynaphthalene-1,4-dione has been investigated for its antiparasitic properties, demonstrating activity against Plasmodium falciparum nih.gov.
Table 2: Other Biological Modulations by Analogues of this compound
| Compound Name | Biological Modulation | Finding | Reference |
| 1,4-Naphthoquinone | Angiogenesis Inhibition | Strongly inhibited human umbilical vein endothelial cell (HUVEC) tube formation, proliferation, and chemotaxis. | researchgate.net |
| 3-Chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone (PPE8) | Angiogenesis-related diseases | Identified as a potential therapeutic agent. | nih.gov |
| 5,8-Dimethoxy-2-nonylamino-naphthalene-1,4-dione | Vascular Smooth Muscle Cell Proliferation Inhibition | Inhibited PDGF-induced VSMC proliferation by blocking PDGF-Rβ autophosphorylation. | nih.gov |
| 2-((Butylamino)methyl)-3-hydroxynaphthalene-1,4-dione | Antiparasitic Activity | Showed antimalarial activity in vitro against P. falciparum with an IC50 of 0.77 μg/mL. | nih.gov |
| 2-(tert-Butylamino)-3-(furan-3-yl)-5-hydroxy-6-undecylbenzofuran-4,7-dione | Protein Kinase CK2 Inhibition | Exhibited an IC50 value of 0.63 μM against CK2, a promoter of angiogenesis. | ull.es |
Applications of 2 Butylamino Naphthalene 1,4 Dione in Materials Science Research
Development of Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective photovoltaic technology. The efficiency of these cells is critically dependent on the properties of the photosensitizer, the molecule responsible for light absorption. In this context, 2-(butylamino)naphthalene-1,4-dione has been studied as a potential photosensitizer.
In a DSSC, the photosensitizer is anchored to the surface of a wide-bandgap semiconductor, typically a metal oxide like titanium dioxide (TiO₂) or zinc oxide (ZnO), which forms the photoanode. espublisher.com The primary role of the photosensitizer is to harvest solar energy and initiate the process of converting light into electrical energy. espublisher.com For a molecule to be an effective photosensitizer, it must exhibit strong light absorption in the visible region of the electromagnetic spectrum and have appropriate energy levels to facilitate electron transfer to the semiconductor's conduction band. espublisher.com
This compound and its derivatives function as photosensitizers by absorbing photons, which excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com This excited electron is then injected into the conduction band of the semiconductor photoanode, initiating the flow of current. espublisher.com The oxidized dye molecule is subsequently regenerated by an electrolyte, completing the circuit. espublisher.com
Research has shown that 2R-(n-alkylamino)-1,4-naphthoquinone derivatives, including the butylamino variant, can be utilized in the fabrication of DSSCs. espublisher.com Specifically, a DSSC employing this compound as the photosensitizer with a mesoporous ZnO photoanode has been fabricated and characterized. espublisher.com The performance of such a cell is evaluated based on several key photovoltaic parameters, as detailed in the table below.
| Parameter | Value | Unit |
|---|---|---|
| Open-Circuit Voltage (Voc) | 0.32 | V |
| Short-Circuit Current Density (Jsc) | 0.71 | mA/cm² |
| Fill Factor (FF) | 0.38 | - |
| Power Conversion Efficiency (η) | 0.09 | % |
The data indicates that while this compound does function as a photosensitizer, its efficiency in this particular configuration is modest. espublisher.com For comparison, a related compound, 2-bromo-3-butylamino-1,4-naphthoquinone (BrA4), exhibited a higher power conversion efficiency of 0.20% under similar conditions, suggesting that molecular modifications can significantly impact performance. researchgate.net
When this compound is adsorbed onto a semiconductor surface, it alters the optical properties of the photoanode. The presence of the dye leads to the appearance of new absorption bands in the UV-visible spectrum. acs.org A broad band in the UV region is typically assigned to a π → π* transition within the molecule, while a band in the visible region is attributed to an n → π* charge transfer transition, which is vital for the cell's operation under solar irradiation. researchgate.netacs.org
The molecular structure of this compound influences how it binds to the photoanode surface, which in turn affects charge transport. The amine group can chelate with the metal centers of the oxide (e.g., Ti⁴⁺), facilitating the electronic coupling necessary for efficient electron injection from the dye's LUMO to the semiconductor's conduction band. acs.org
Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study charge transport mechanisms within DSSCs. Studies on related aminonaphthoquinone-based DSSCs have shown that modifications to the photoanode, such as calcination temperature, can improve charge transportation by reducing resistance paths. acs.orgacs.org This is due to factors like improved photosensitizer adsorption and faster electron injection. acs.orgacs.org In mesoporous ZnO-based DSSCs using aminonaphthoquinone sensitizers, the unique structure of the photoanode can act as a template for photogenerated charges and create a barrier that reduces the recombination of photoinjected electrons with the electrolyte. researchgate.net This leads to an enhancement of the open-circuit voltage (V_oc) and an increase in electron lifetime. researchgate.net
The photovoltaic parameters of DSSCs fabricated with different aminonaphthoquinone photosensitizers on mesoporous ZnO photoanodes are presented in the table below, highlighting the influence of the photosensitizer's molecular structure on the cell's performance.
| Photosensitizer | Voc (V) | Jsc (mA/cm²) | FF | η (%) |
|---|---|---|---|---|
| 2-(Propylamino)naphthalene-1,4-dione (HA3) | 0.29 | 1.21 | 0.35 | 0.12 |
| This compound (HA4) | 0.32 | 0.71 | 0.38 | 0.09 |
| 2-Bromo-3-(propylamino)naphthalene-1,4-dione (BrA3) | 0.33 | 1.01 | - | 0.13 |
| 2-Bromo-3-butylamino-1,4-naphthoquinone (BrA4) | - | - | - | 0.20 |
Note: Some data for BrA3 and BrA4 were not fully reported in the source material. researchgate.net
This comparative data underscores the intricate relationship between the photosensitizer's structure, its interaction with the photoanode, and the resulting charge transport dynamics that govern the efficiency of the solar cell. espublisher.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
